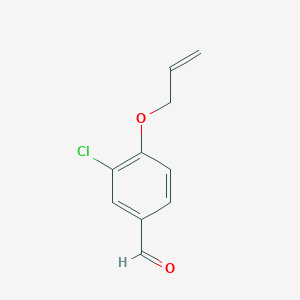

4-(Allyloxy)-3-chlorobenzaldehyde

Description

Structural Significance and Synthetic Utility in Organic Chemistry

The structural significance of 4-(Allyloxy)-3-chlorobenzaldehyde lies in its trifunctional nature. The aldehyde group is a versatile handle for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions like aldol, Wittig, and Grignard reactions. The chloro substituent modifies the electronic properties of the aromatic ring and provides a site for nucleophilic aromatic substitution or cross-coupling reactions.

Crucially, the allyloxy group serves two primary purposes. First, it acts as a stable protecting group for the phenolic hydroxyl of the precursor, 3-Chloro-4-hydroxybenzaldehyde (B1581250). guidechem.com The allyl group is resilient to a range of reaction conditions but can be selectively removed when needed, often using palladium-based catalysts. organic-chemistry.org This strategy is essential in multi-step syntheses where the reactivity of a free phenol (B47542) would interfere with other transformations.

A key synthetic application is in the preparation of intermediates for pharmacologically active molecules. For instance, this compound is a direct precursor to 4-(4-(allyloxy)-3-chlorobenzyl)morpholine via reductive amination. guidechem.com Subsequent deallylation yields 2-chloro-4-(morpholinylmethyl)phenol, a structural fragment found in various active small molecules and marketed drugs where the morpholine (B109124) moiety helps modulate properties like water solubility. guidechem.com

Evolution of Synthetic Strategies for Aryl Allyl Ethers and Halobenzaldehydes

The synthesis of this compound itself involves established, yet evolving, chemical principles for forming aryl allyl ethers and functionalizing halobenzaldehydes.

Aryl Allyl Ethers: The traditional and most fundamental method for creating aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. rsc.org The synthesis of this compound from 3-Chloro-4-hydroxybenzaldehyde and allyl bromide in the presence of a base like potassium carbonate is a classic example of this method. guidechem.com

Over the past decades, synthetic chemistry has advanced to include more sophisticated and milder methods. These include:

Palladium-catalyzed reactions: These methods often involve the cross-coupling of phenols with allyl alcohols or their derivatives, offering high efficiency. rsc.org

Iridium-catalyzed etherification: This approach allows for enantioselective and regioselective reactions between aryloxides and allylic electrophiles, yielding chiral allylic aryl ethers. organic-chemistry.org

Transition-metal-free methods: Recent developments include the use of hypervalent iodine reagents, such as diaryliodonium salts, to arylate alcohols under mild, metal-free conditions. rsc.orgnih.gov

Halobenzaldehydes: The synthesis of substituted halobenzaldehydes has also seen significant evolution. Classic methods for introducing a chloro substituent onto a benzaldehyde (B42025) ring system include the Sandmeyer reaction, starting from an aminobenzaldehyde. orgsyn.orgprepchem.com This involves diazotization of the amino group followed by reaction with a copper(I) chloride solution. Other routes include the direct chlorination of benzaldehyde or the oxidation of the corresponding chlorotoluene or chlorobenzyl alcohol. wikipedia.org

More advanced strategies focus on the regiosepecific functionalization of readily available precursors. For example, directed ortho-lithiation allows for the introduction of substituents at a specific position relative to an existing group on the benzene (B151609) ring. researchgate.net In the context of 3-chlorobenzaldehyde (B42229), its acetal (B89532) derivative can be ortho-lithiated and then reacted with various electrophiles to create 2-substituted-3-chlorobenzaldehydes. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Target Bond/Structure | Traditional Method | Modern Method(s) | Key Advantages of Modern Methods |

| Aryl Ether Formation | Williamson Synthesis (Phenoxide + Alkyl Halide) rsc.org | Pd/Ir-catalyzed cross-coupling, Metal-free arylation with diaryliodonium salts rsc.orgorganic-chemistry.org | Milder conditions, higher selectivity, broader substrate scope |

| Halobenzaldehyde Synthesis | Sandmeyer Reaction (from aminobenzaldehyde) prepchem.com | Directed ortho-lithiation, Oxidation of benzyl (B1604629) alcohols wikipedia.orgresearchgate.net | Greater regiocontrol, access to complex substitution patterns |

Broader Context in Fine Chemical and Pharmaceutical Intermediate Development

This compound is classified as a key intermediate in the synthesis of fine chemicals and pharmaceuticals. sigmaaldrich.comclearsynth.com Its utility extends beyond a single reaction, positioning it as a foundational material for a variety of high-value products.

The precursor, 3-Chloro-4-hydroxybenzaldehyde, is used in the production of ethyl vanillin, a widely used synthetic fragrance and flavoring agent with an aroma several times more potent than vanillin. guidechem.com It is also a starting material for electrochemically active ferrocenyl hydrazone compounds, which have been investigated for their potential anti-tumor properties due to the unique redox characteristics of the ferrocene (B1249389) moiety. guidechem.com By serving as a protected version of this valuable precursor, this compound facilitates synthetic pathways that might otherwise be incompatible with a free hydroxyl group, thereby broadening the scope of accessible complex molecules derived from 3-Chloro-4-hydroxybenzaldehyde.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFXGBKTGDWRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406379 | |

| Record name | 4-Allyloxy-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-91-2 | |

| Record name | 3-Chloro-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58236-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Allyloxy-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(prop-2-en-1-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Allyloxy 3 Chlorobenzaldehyde

Alkylation Approaches to the Phenolic Hydroxyl Group

A primary route to 4-(Allyloxy)-3-chlorobenzaldehyde involves the alkylation of the phenolic hydroxyl group of a suitable precursor, most commonly 3-chloro-4-hydroxybenzaldehyde (B1581250). This transformation introduces the allyl group, a versatile functional handle for further synthetic manipulations.

O-Allylation Reactions: Substrate Scope and Reaction Conditions

The O-allylation of 3-chloro-4-hydroxybenzaldehyde is a well-established method for synthesizing this compound. guidechem.com This reaction typically involves the use of an allylating agent, such as allyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the allyl bromide, displacing the bromide and forming the desired ether linkage.

The substrate scope for this reaction is generally broad, with various substituted phenols undergoing O-allylation under similar conditions. However, the presence of the electron-withdrawing chloro and formyl groups on the aromatic ring can influence the reactivity of the phenolic hydroxyl group.

| Starting Material | Allylating Agent | Base | Solvent | Product |

| 3-Chloro-4-hydroxybenzaldehyde | Allyl bromide | K2CO3 | DMF | This compound |

| 3-Chloro-4-hydroxybenzaldehyde | Allyl chloride | NaH | THF | This compound |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Allyl bromide | K2CO3 | Acetone (B3395972) | 4-(Allyloxy)-3-methoxybenzaldehyde |

This table presents common reagents and conditions for the O-allylation of phenolic aldehydes.

Solvent Selection and Reaction Optimization for O-Allylation

The choice of solvent plays a crucial role in the efficiency of the O-allylation reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are frequently employed as they effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. The selection of the base is also critical, with common choices including potassium carbonate (K2CO3), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The reaction temperature and time are optimized to ensure complete conversion while minimizing potential side reactions. For instance, a study describes the synthesis of this compound by reacting 3-chloro-4-hydroxybenzaldehyde with allyl bromide. guidechem.com

Transformations Leading to the Benzaldehyde (B42025) Moiety

Another synthetic approach involves the formation of the benzaldehyde functionality on a pre-existing chloro-substituted allyloxybenzene ring. This can be achieved through various methods, including the functionalization of aryl halides or the selective oxidation of a corresponding benzyl (B1604629) alcohol.

Functionalization of Aryl Halides Towards Aldehyde Functionality

The direct conversion of an aryl halide, such as 4-allyloxy-2-chlorobromobenzene, to the corresponding benzaldehyde can be a challenging transformation. However, modern cross-coupling methodologies offer potential routes. For example, palladium-catalyzed formylation reactions have been developed to introduce a formyl group onto an aromatic ring. researchgate.net These reactions often utilize a source of carbon monoxide or a formylating agent in the presence of a suitable palladium catalyst and ligand. The application of such methods to a substrate like 4-allyloxy-2-chlorobromobenzene would provide a direct route to the target molecule.

Selective Oxidation Pathways to Aldehyde Functionality

If the corresponding benzyl alcohol, 4-(allyloxy)-3-chlorobenzyl alcohol, is available, its selective oxidation provides a straightforward route to this compound. A variety of oxidizing agents can be employed for this transformation, with a focus on reagents that selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids or affecting the allyl group. rsc.org

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Product |

| 4-(Allyloxy)-3-chlorobenzyl alcohol | Pyridinium chlorochromate (PCC) | - | Dichloromethane (DCM) | This compound |

| 4-(Allyloxy)-3-chlorobenzyl alcohol | Manganese dioxide (MnO2) | - | Dichloromethane (DCM) | This compound |

| Benzyl alcohol | O2 | Co1/NC | - | Benzaldehyde rsc.org |

This table illustrates various oxidation methods for converting benzyl alcohols to benzaldehydes.

Advances in Catalytic and Green Synthetic Routes

Recent research has focused on developing more sustainable and efficient synthetic methods. researchgate.net This includes the use of catalysis to minimize waste and improve reaction efficiency. For instance, phase-transfer catalysis can be employed in O-allylation reactions to facilitate the reaction between an aqueous and an organic phase, reducing the need for large quantities of organic solvents.

Furthermore, green chemistry principles are being applied to the oxidation of alcohols to aldehydes. nih.gov The use of molecular oxygen as the primary oxidant, often in conjunction with a catalyst, is a highly attractive green alternative to traditional stoichiometric oxidizing agents. rsc.orgmdpi.com Catalytic systems based on transition metals like cobalt and copper have shown promise in the selective oxidation of benzyl alcohols to benzaldehydes under milder and more environmentally friendly conditions. rsc.orgmdpi.com These advanced methods offer the potential for more economical and sustainable production of this compound.

Process Intensification and Scale-Up Considerations in Synthesis

The drive for more efficient, safer, and environmentally friendly chemical manufacturing has led to the exploration of process intensification strategies for the synthesis of specialty chemicals like this compound. These strategies aim to improve reaction rates, yields, and safety profiles while minimizing waste and energy consumption, which are crucial factors for industrial-scale production.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. sid.ir In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to mere minutes. sacredheart.eduacs.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a uniform and efficient transfer of energy. sacredheart.edu For the synthesis of this compound, this would involve heating a mixture of 3-chloro-4-hydroxybenzaldehyde, an allyl halide (such as allyl bromide), and a base. The use of microwave technology has been shown to increase the yield of ethers from a range of 6-29% in conventional heating to 20-55% under microwave conditions. wikipedia.org

A key advantage of microwave-assisted synthesis is its scalability. Procedures have been developed for the synthesis of alkyl aryl ethers in multigram quantities, demonstrating the potential for industrial application. sid.irorgchemres.org

Phase-Transfer Catalysis:

In industrial-scale synthesis, phase-transfer catalysis (PTC) is a common and highly effective technique for Williamson ether synthesis. wikipedia.orgnumberanalytics.com The reaction to produce this compound typically involves a solid or aqueous base and an organic substrate, which are immiscible. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the allyl halide is present. youtube.comchemicalforums.com This overcomes the insolubility barrier and allows the reaction to proceed at a much faster rate under milder conditions. The use of PTC can enhance both reaction rate and yield. numberanalytics.com

Continuous Flow Synthesis:

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. In traditional batch reactors, maintaining uniform heating and mixing becomes difficult as the reactor volume increases, potentially leading to localized overheating, side reactions, and reduced yields. The handling of large quantities of flammable solvents and reactive reagents also poses significant safety risks.

Process intensification techniques help to mitigate these challenges. Microwave-assisted synthesis can be scaled up using specialized industrial microwave reactors. sacredheart.edu Continuous flow processing inherently offers a safer and more scalable solution, as large volumes are handled by processing them over time in a small reactor, rather than all at once in a large vessel. The improved heat transfer in flow reactors is particularly beneficial for managing the exothermicity of the reaction.

Interactive Data Table: Comparison of Synthetic Methodologies for Williamson Ether Synthesis

The following table summarizes typical reaction parameters for different methods of Williamson ether synthesis, which are analogous to the synthesis of this compound.

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 2-Naphthol, Iodoethane | KOH | Methanol | Reflux | 1.5 hours | ~20 | acs.org |

| Microwave-Assisted | 1-Dodecanol, 1-Bromoethane | Tetrabutylammonium Bromide | None | 123 | 3 minutes | Not specified | sacredheart.edu |

| Microwave-Assisted | 2-Naphthol, Iodoethane | KOH | Methanol | 130 | 10 minutes | 20-55 | acs.orgwikipedia.org |

| Phase-Transfer Catalysis | 4-Ethylphenol, Methyl Iodide | NaOH | Water/Organic | 55-60 | Not specified | Not specified | youtube.com |

| Conventional Heating | Phenols, Alkyl Halides | Carbonate or Hydroxide Base | Acetonitrile or DMF | 50-100 | 1-8 hours | 50-95 | wikipedia.orgbyjus.com |

Chemical Transformations and Reaction Pathways of 4 Allyloxy 3 Chlorobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle, susceptible to a variety of nucleophilic additions, oxidations, and condensation reactions.

Nucleophilic Addition Reactions

Reductive Amination: A fundamental transformation of aldehydes is their conversion to amines via reductive amination. This reaction typically proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. google.com For 4-(allyloxy)-3-chlorobenzaldehyde, this process allows for the introduction of a wide range of substituents on the nitrogen atom. The reaction is often carried out in a one-pot procedure where the aldehyde is reacted with a primary or secondary amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. nih.govekb.eg A stepwise procedure, involving the initial formation of the imine followed by reduction, can also be employed to minimize side reactions such as dialkylation, especially when using primary amines. ekb.eg The synthesis of primary amines from aldehydes can be achieved using ammonia (B1221849) or its salts. researchgate.net

Cyanation: The addition of a cyanide ion to the aldehyde group of this compound leads to the formation of a cyanohydrin, specifically 2-hydroxy-2-(4-(allyloxy)-3-chlorophenyl)acetonitrile. This reaction is a classic method for carbon chain extension. The cyanation of various benzaldehydes can be effectively carried out using sodium cyanide in the presence of a cation exchange resin like DOWEX(R)50WX4 in a solvent such as acetonitrile (B52724) at room temperature, yielding the corresponding cyanohydrins in high yields. orientjchem.org For instance, 4-chlorobenzaldehyde (B46862) reacts with sodium cyanide under these conditions to give 2-hydroxy-2-(4-chlorophenyl)acetonitrile with a 95% yield within 60 minutes. orientjchem.org Another approach involves the use of acetone (B3395972) cyanohydrin as a transcyanating agent. ekb.eggoogle.com

| Reagent/Catalyst | Product | Reaction Type | Reference |

| Primary/Secondary Amine, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | N-substituted 4-(allyloxy)-3-chlorobenzylamine | Reductive Amination | nih.govekb.eg |

| Sodium Cyanide, DOWEX(R)50WX4 | 2-hydroxy-2-(4-(allyloxy)-3-chlorophenyl)acetonitrile | Cyanation | orientjchem.org |

Oxidation Reactions to Carboxylic Acids or Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(allyloxy)-3-chlorobenzoic acid. A variety of oxidizing agents can be employed for this transformation. For example, a two-step protocol involving a copper-catalyzed oxidation with oxygen as the terminal oxidant, followed by a chlorite (B76162) oxidation (Lindgren oxidation), has been shown to be effective for the oxidation of allylic and benzylic alcohols to carboxylic acids, and can be applied to aldehydes. nih.gov Photocatalytic methods have also been developed for the oxidation of substituted benzaldehydes. For instance, 4-chlorobenzaldehyde can be converted to 4-chlorobenzoic acid using a metalloporphyrin sensitizer (B1316253) under simulated sunlight and air. researchgate.net

Condensation and Imine Formation Reactions

The aldehyde group readily undergoes condensation reactions with active methylene (B1212753) compounds and other nucleophiles like hydrazines to form new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. researchgate.netorientjchem.org This reaction is a powerful tool for the formation of α,β-unsaturated compounds. For example, this compound can react with malononitrile (B47326) in the presence of a catalyst to yield 2-((4-(allyloxy)-3-chlorophenyl)methylene)malononitrile. The reaction between 4-chlorobenzaldehyde and malononitrile has been studied extensively, often as a model reaction for the synthesis of various heterocyclic compounds. orientjchem.orgnih.gov These reactions can be performed under various conditions, including solvent-free and using green catalysts. rsc.orgresearchgate.net

Imine and Hydrazone Formation: Aldehydes react with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions are typically reversible and are often the first step in reactions like reductive amination or the Wolff-Kishner reduction. The condensation of substituted benzaldehydes with various amines and hydrazines is a well-established synthetic procedure. ekb.egmdpi.com For example, a derivative of 4-(allyloxy)benzohydrazide (B1275975) has been synthesized through the condensation with 3-((4-chlorobenzyl)oxy)benzaldehyde. sigmaaldrich.com

| Reactant | Product Type | Reaction Type | Reference |

| Malononitrile | α,β-Unsaturated nitrile | Knoevenagel Condensation | orientjchem.orgnih.gov |

| Hydrazine derivative | Hydrazone | Condensation | sigmaaldrich.com |

| Primary Amine | Imine (Schiff Base) | Condensation | ekb.egmdpi.com |

Other Carbonyl Transformations

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from aldehydes. libretexts.orgwikipedia.org In the Wittig reaction, an aldehyde reacts with a phosphorus ylide to form an alkene. libretexts.org The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the phosphate (B84403) byproduct is easily removed by aqueous workup. wikipedia.orgorganic-chemistry.org These reactions would allow for the conversion of the formyl group of this compound into a variety of substituted vinyl groups, depending on the structure of the ylide or phosphonate reagent used. The HWE reaction is particularly effective for creating α,β-unsaturated esters, ketones, and nitriles. conicet.gov.ar

Reactivity of the Allyloxy Moiety

The allyl ether group serves as a protecting group for the phenolic hydroxyl, which can be selectively cleaved under specific conditions.

Selective Allyl Ether Cleavage and Deprotection Strategies

The deprotection of the allyloxy group in this compound to yield 3-chloro-4-hydroxybenzaldehyde (B1581250) is a crucial step in many synthetic sequences. sigmaaldrich.com This transformation can be achieved through several methods, with palladium-catalyzed reactions being among the most common and efficient.

Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used for the cleavage of allyl ethers. researchgate.net The reaction often requires an allyl cation scavenger. A variety of scavengers can be used, including barbituric acid derivatives. mdpi.com Another mild and efficient method for deallylation involves the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of zinc chloride and a catalytic amount of Pd(PPh₃)₄. google.com This method is advantageous due to its chemoselectivity and mild reaction conditions. google.com It is also possible to achieve cleavage of aryl allyl ethers using 10% palladium on carbon (Pd/C) under mild basic conditions. researchgate.net This method is suggested to proceed via a single electron transfer (SET) process. researchgate.net

| Reagent/Catalyst | Product | Reaction Type | Reference |

| Pd(PPh₃)₄, Allyl Scavenger (e.g., Barbituric Acid) | 3-Chloro-4-hydroxybenzaldehyde | Palladium-catalyzed Deallylation | mdpi.com |

| Pd(PPh₃)₄, PMHS, ZnCl₂ | 3-Chloro-4-hydroxybenzaldehyde | Palladium-catalyzed Deallylation | google.com |

| 10% Pd/C, Base | 3-Chloro-4-hydroxybenzaldehyde | Palladium-catalyzed Deallylation | researchgate.net |

Transformations Involving the Chloro-Substituted Aromatic Ring

The chlorinated benzene (B151609) ring offers further opportunities for synthetic modification through reactions that target either the carbon-halogen bond or the aromatic system itself.

The chlorine atom on the aromatic ring can be replaced with a variety of other groups using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create an arylethyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed efficiently.

| Reaction Name | Coupling Partner | General Product |

| Suzuki Coupling | Arylboronic acid [Ar-B(OH)₂] | 4-(Allyloxy)-3-arylbenzaldehyde |

| Sonogashira Coupling | Terminal alkyne [R-C≡CH] | 4-(Allyloxy)-3-(alkynyl)benzaldehyde |

| Buchwald-Hartwig Amination | Amine [R₂NH] | 4-(Allyloxy)-3-(dialkylamino)benzaldehyde |

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a halide on an aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the primary EWG is the aldehyde group, which is located meta to the chlorine atom. The allyloxy group at the para position is an electron-donating group. Because the strongly deactivating aldehyde group is not in an ortho or para position, the ring is not strongly activated for SₙAr. libretexts.org Therefore, displacing the chlorine atom with a nucleophile would likely require harsh reaction conditions, such as high temperatures and a very strong nucleophile.

| Reaction Type | Nucleophile | Conditions | Potential Product |

| SₙAr | Sodium methoxide (B1231860) (NaOCH₃) | High Temperature | 4-(Allyloxy)-3-methoxybenzaldehyde |

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org The outcome of the reaction is dictated by the directing effects of the substituents already present on the ring. The substituents on this compound have competing effects:

Allyloxy group (-OAllyl): A strongly activating, ortho, para-director.

Chloro group (-Cl): A deactivating, ortho, para-director.

Aldehyde group (-CHO): A strongly deactivating, meta-director.

The powerful activating and directing effect of the allyloxy group at C4 dominates. It directs incoming electrophiles to the positions ortho to it, which are C3 and C5. Since the C3 position is blocked by chlorine, electrophilic substitution occurs preferentially at the C5 position. Typical EAS reactions include nitration and halogenation. masterorganicchemistry.com

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(Allyloxy)-3-chloro-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 4-(Allyloxy)-5-bromo-3-chlorobenzaldehyde |

Synthesis and Characterization of Derivatives and Analogs of 4 Allyloxy 3 Chlorobenzaldehyde

Design and Synthesis of Chemically Modified Analogs

The strategic modification of 4-(allyloxy)-3-chlorobenzaldehyde is achieved by targeting its primary functional moieties. Chemists employ a range of well-established and novel synthetic transformations to introduce new functional groups, alter the carbon skeleton, and build complex molecular architectures.

The aldehyde group is a prime site for transformations, particularly for carbon-carbon bond formation and conversion into other functional groups or heterocyclic systems.

Condensation Reactions: The Knoevenagel and Claisen-Schmidt (aldol) condensations are powerful methods for extending the carbon chain at the aldehyde position. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl acetoacetate, typically catalyzed by a weak base. wikipedia.orgorganicreactions.org This reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Similarly, the Claisen-Schmidt condensation reacts the benzaldehyde (B42025) with a ketone (e.g., acetophenone) in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. nih.govjetir.orgnih.gov These chalcones are significant not only as derivatives but also as precursors for flavonoid synthesis. nih.gov

Reductive Amination: The aldehyde can be converted into an amine derivative through reductive amination. For instance, reacting this compound with a secondary amine like morpholine (B109124) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) yields the corresponding tertiary amine, 4-(4-(allyloxy)-3-chlorobenzyl)morpholine. guidechem.com

Heterocycle Formation: The aldehyde functionality is a key building block for constructing various heterocyclic scaffolds. Through multicomponent reactions, it can be incorporated into complex structures. For example, a three-component reaction between an aldehyde, malononitrile, and an active C-H acidic compound like dimedone can produce highly substituted 4H-pyran rings. nih.gov It can also be used in the synthesis of other heterocyclic systems like benzothiazoles by reacting with 2-aminothiophenol. researchgate.net

Table 1: Examples of Modifications at the Aldehyde Moiety

| Reaction Type | Reagent(s) | Resulting Structure/Scaffold |

| Knoevenagel Condensation | Malononitrile, Base Catalyst | α,β-Unsaturated Dinitrile |

| Claisen-Schmidt Condensation | Acetophenone (B1666503), Base Catalyst | Chalcone (B49325) (α,β-Unsaturated Ketone) |

| Reductive Amination | Morpholine, NaBH(OAc)₃ | Tertiary Amine |

| Multicomponent Reaction | Malononitrile, Dimedone | Tetrahydro-4H-chromene |

The allyloxy group offers unique reactivity, primarily through rearrangements or its use as a cleavable protecting group.

Claisen Rearrangement: As an allyl aryl ether, this compound is a substrate for the Claisen rearrangement, a tbzmed.ac.irtbzmed.ac.ir-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org Upon heating, the allyl group migrates from the ether oxygen to an ortho-position on the aromatic ring, followed by tautomerization to restore aromaticity. masterorganicchemistry.com This reaction transforms the starting material into a 2-allyl-3-chloro-4-hydroxybenzaldehyde, effectively isomerizing the structure and introducing a new carbon-carbon bond on the ring. The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring. rsc.org

Allyl Group Cleavage: The allyl group is often employed as a protecting group for phenols due to its stability under many conditions and its selective cleavability. The ether linkage can be cleaved using specific catalysts, most commonly palladium complexes like Pd(PPh₃)₄ in the presence of an allyl scavenger. guidechem.com This deallylation reaction regenerates the free hydroxyl group, yielding 3-chloro-4-hydroxybenzaldehyde (B1581250), a key intermediate for further functionalization. guidechem.com

Table 2: Examples of Alterations to the Allyloxy Side Chain

| Reaction Type | Conditions/Reagents | Resulting Structure |

| Claisen Rearrangement | Thermal (Heat) | 2-Allyl-3-chloro-4-hydroxybenzaldehyde |

| Deallylation (Cleavage) | Pd(PPh₃)₄, K₂CO₃ | 3-Chloro-4-hydroxybenzaldehyde |

Altering the substitution pattern on the benzene (B151609) ring allows for the creation of a broad family of analogs. This can be achieved either by starting from differently substituted precursors or by direct modification of the aromatic ring. The synthesis of this compound itself begins with the allylation of 3-chloro-4-hydroxybenzaldehyde using allyl bromide. guidechem.com By starting with precursors bearing different halogen, alkyl, or alkoxy groups, a diverse library of analogs can be generated. Furthermore, directed ortho-lithiation strategies on related protected chlorobenzaldehydes have been used to introduce new substituents at specific positions on the aromatic ring, offering a pathway to otherwise inaccessible substitution patterns. researchgate.net

Structure-Reactivity and Structure-Property Correlations in Derivatives

The synthesis of derivatives of this compound is often driven by the goal of establishing relationships between chemical structure and resulting properties. Modifications to each part of the molecule can have profound effects on its reactivity and physicochemical characteristics.

For example, in the synthesis of chalcone derivatives, the nature and position of substituents on both the benzaldehyde ring and the acetophenone ring influence the electronic properties of the resulting α,β-unsaturated carbonyl system. nih.govnih.gov These structural changes are explored for their potential to modulate the biological activity of the resulting compounds. nih.govnih.gov Similarly, the formation of complex heterocyclic derivatives from this aldehyde is a strategy used to generate novel molecular scaffolds for screening in various assays, such as enzyme inhibition studies. nih.gov

Structure-reactivity relationships are also evident in synthetic transformations. The electronic nature of substituents on the aromatic ring of allyl aryl ethers is known to influence the rate and regiochemical outcome of the Claisen rearrangement. organic-chemistry.orgrsc.org Electron-donating groups can facilitate the reaction, while the presence of substituents at the ortho positions can direct the migrating allyl group to the para position. organic-chemistry.org

Exploration of Novel Scaffolds Derived from this compound

The utility of this compound extends beyond simple derivatization to its use as a foundational building block for constructing larger, more complex molecular scaffolds. Its aldehyde group acts as a linchpin for assembling new ring systems.

One prominent example is the synthesis of calixarenes. A structurally related compound, 4-allyloxy-3-methoxybenzaldehyde (derived from vanillin), has been used in an acid-catalyzed condensation reaction with resorcinol (B1680541) to produce C-4-allyloxy-3-methoxyphenylcalix guidechem.comresorcinarene. researchgate.net This reaction creates a macrocyclic structure with a defined cavity, a scaffold known for its applications in host-guest chemistry. researchgate.net This demonstrates how the benzaldehyde unit can be used to generate large, supramolecular structures.

Furthermore, the chalcones derived from this compound are themselves versatile intermediates for the synthesis of flavonoids and other heterocyclic compounds like pyrazolines, further expanding the range of accessible molecular architectures. nih.gov

Table 3: Examples of Novel Scaffolds Derived from the Benzaldehyde Core

| Starting Material (Analog) | Reaction Type | Resulting Novel Scaffold |

| 4-Allyloxy-3-methoxybenzaldehyde | Condensation with Resorcinol | Calix guidechem.comresorcinarene |

| This compound | Claisen-Schmidt Condensation | Chalcone |

| Chalcone Derivative | Cyclization | Flavonoid or Pyrazoline |

| This compound | Multicomponent Reaction | Substituted 4H-Pyran |

Applications and Advanced Utilities in Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

4-(Allyloxy)-3-chlorobenzaldehyde serves as a key intermediate in multi-step synthetic pathways, enabling the construction of more complex and highly functionalized organic molecules. The aldehyde group provides a reactive site for a variety of transformations, including oxidations to carboxylic acids, reductions to alcohols, and numerous carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions.

A notable application is its use in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol. In this synthesis, the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde (B1581250) is first protected using allyl bromide to yield this compound. rsc.org This intermediate then undergoes a reductive amination reaction with morpholine (B109124), where the aldehyde group is converted to an amine linkage. rsc.org The final step involves the removal of the allyl protecting group to yield the target molecule. rsc.org This synthetic route highlights the strategic use of the allyl group as a protective shield for the phenol (B47542), allowing for selective modification of the aldehyde function.

The presence of both an aldehyde and an allyloxy group allows for orthogonal chemical strategies, where each group can be reacted independently under specific conditions, adding to its value in the creation of intricate molecular structures.

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are relevant to the fields of medicinal and agricultural chemistry. Its precursor, 3-chloro-4-hydroxybenzaldehyde, is recognized as a valuable intermediate for pharmaceuticals. rsc.org The morpholine heterocycle, introduced via the aldehyde group of this compound, is a common fragment in many marketed drugs, valued for its ability to improve physicochemical properties like water solubility. rsc.org

Utility in Material Science and Polymer Chemistry

This compound is recognized by chemical suppliers as a building block for material and polymer science. rsc.org The utility of this compound in these fields stems from its bifunctional nature. The allyl group (a prop-2-enyl moiety) is a polymerizable unit. It can participate in polymerization reactions, allowing the molecule to be incorporated as a monomer into polymer chains. This can impart specific properties to the resulting material. For instance, incorporating such monomers can enhance the flexibility and thermal stability of polymer matrices. nih.gov

The aldehyde group offers a site for further modification of the polymer. For example, benzaldehyde (B42025) derivatives can be bound to a polymer resin, such as polystyrene, for applications in solid-phase organic synthesis. bldpharm.com This technique allows for the efficient construction of compound libraries. Additionally, the functional groups of this compound are analogous to those used in creating advanced materials like specialized coatings and adhesives, where the chemical properties contribute to enhanced durability and resistance. nih.gov Research on related structures has shown that polymerizable groups, like the allyloxy function, can be incorporated into stabilizers for polymers, such as poly(methyl methacrylate) (PMMA), to protect them from photodegradation. musechem.com

Development of Chemical Probes for Biological Research

While direct application of this compound as a chemical probe is not extensively documented, its structure contains the necessary functionalities for such development. Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The aldehyde group is a key feature in the design of certain types of probes, particularly those that target specific biological molecules or cellular activities. illinois.edu

Aldehydes are reactive electrophiles that can form covalent bonds with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine. nih.gov This reactivity is the basis for activity-based sensing, where a probe reports on the functional state of an enzyme or protein. illinois.edu Fluorescent probes for biological imaging are often designed based on the protection and deprotection of functional groups like aldehydes. rsc.org For example, a probe can be designed to be non-fluorescent initially, but upon reaction of its aldehyde group with a specific biological analyte, a fluorescent signal is "turned on". rsc.org

Researchers have developed sophisticated probes for imaging aldehydes in living systems, using the aldehyde's reactivity to trigger a response from a reporter moiety, such as an MRI contrast agent or a fluorophore. rsc.orgnih.gov Given these principles, this compound could serve as a foundational scaffold for creating novel chemical probes to investigate biological processes where aldehyde reactivity is a key factor.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Synthetic Pathways

The primary synthetic route to 4-(allyloxy)-3-chlorobenzaldehyde involves the reaction of 3-chloro-4-hydroxybenzaldehyde (B1581250) with an allyl halide, such as allyl bromide. guidechem.com This transformation is a classic example of the Williamson ether synthesis. byjus.comwikipedia.org

The mechanism of the Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org The first step involves the deprotonation of the hydroxyl group on 3-chloro-4-hydroxybenzaldehyde by a base, forming a phenoxide ion. This phenoxide ion then acts as a potent nucleophile.

The subsequent and key step of the SN2 mechanism involves the backside attack of this nucleophilic phenoxide ion on the carbon atom of the allyl halide that is bonded to the halogen. wikipedia.org This concerted step, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond, results in the formation of the ether linkage and the displacement of the halide ion. byjus.com For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.org

Another relevant reaction mechanism in the context of allyloxy-aryl ethers is the Claisen rearrangement. This is a thermally induced, intramolecular, pericyclic reaction where an allyl aryl ether rearranges to form an o-allylphenol. wikipedia.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org While no specific studies on the Claisen rearrangement of this compound are documented in the searched literature, it represents a potential subsequent transformation under thermal conditions.

Kinetic and Thermodynamic Profiling of Key Transformations

Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively available in the public domain. However, general principles of the Williamson ether synthesis can provide insight. The reaction rate is dependent on several factors, including the concentration of the reactants, the strength of the base used for deprotonation, the nature of the solvent, and the reaction temperature.

The thermodynamic favorability of the Williamson ether synthesis is driven by the formation of a stable ether bond and an inorganic salt. The reaction is generally considered to be exothermic.

Application of Computational Chemistry

Computational chemistry serves as a powerful adjunct to experimental studies, providing detailed insights into the molecular properties and reactivity of compounds like this compound.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules. For this compound, DFT calculations could be employed to determine key parameters such as:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Electron distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which is crucial for understanding reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Electrostatic potential maps: Visualizing the charge distribution and predicting sites for nucleophilic and electrophilic attack.

While specific DFT studies on this compound are not found in the reviewed literature, such calculations would provide a theoretical framework to rationalize its chemical behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of this compound in different environments, such as in various solvents. MD simulations model the movement of atoms and molecules over time, providing insights into:

Conformational analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation effects: Understanding how the solvent molecules arrange around the solute and how this affects its properties and reactivity.

Transport properties: Calculating properties like diffusion coefficients.

Although no specific MD simulation studies for this compound were identified, this computational technique offers a means to explore its behavior at an atomistic level.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules.

For this compound, computational prediction of its spectroscopic parameters can be performed. For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like cc-pVDZ, can be employed to predict ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. While specific calculated spectra for this compound are not available in the searched literature, the methodology is well-established.

Below is a table with typical experimental ¹H and ¹³C NMR chemical shift ranges for related benzaldehyde (B42025) structures.

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) |

| ¹H | Aldehydic proton | 9.5 - 10.5 |

| ¹H | Aromatic protons | 7.0 - 8.0 |

| ¹³C | Carbonyl carbon | 190 - 200 |

| ¹³C | Aromatic carbons | 110 - 160 |

This table provides general, illustrative ranges and not specific, computationally predicted values for this compound.

Advanced Analytical Techniques for Characterization and Purity Profiling

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-(Allyloxy)-3-chlorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic, and allyloxy protons. The aldehyde proton typically appears as a singlet in the downfield region. The aromatic protons exhibit a specific splitting pattern due to their positions on the substituted benzene (B151609) ring. The allyloxy group gives rise to characteristic signals for its vinylic and methylene (B1212753) protons. Based on analogous compounds, the expected chemical shifts are detailed below. rsc.orgnih.govchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the carbonyl carbon of the aldehyde group, the aromatic carbons (with and without attached protons), and the carbons of the allyl group. rsc.orgrsc.org The chemical shifts provide insight into the electronic structure of the molecule.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure. COSY experiments establish proton-proton couplings, helping to connect adjacent protons within the aromatic ring and the allyl group. HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

Interactive Data Table: Predicted NMR Data for this compound

Select a nucleus to view the predicted chemical shift data.

¹H NMR (Proton)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic (Ar-H) | ~7.5 - 7.9 | Multiplet (m) | ~2 - 8 |

| Allyl (-O-CH₂-CH =CH₂) | ~5.9 - 6.1 | Multiplet (m) | ~5 - 17 |

| Allyl (-O-CH₂-CH=CH₂ ) | ~5.2 - 5.5 | Multiplet (m) | ~10 - 17 |

| Allyl (-O-CH₂ -CH=CH₂) | ~4.6 - 4.8 | Doublet (d) | ~5 |

¹³C NMR (Carbon)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C =O) | ~190 - 192 |

| Aromatic (Ar-C) | ~112 - 160 |

| Allyl (-O-CH₂-C H=CH₂) | ~131 - 133 |

| Allyl (-O-CH₂-CH=C H₂) | ~118 - 120 |

| Allyl (-O-C H₂-CH=CH₂) | ~70 - 72 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. A strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretching vibration. The presence of the allyloxy group is confirmed by C-O-C ether stretches and C=C alkene stretches. Aromatic C-H and C=C ring stretching vibrations are also prominent. nist.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | ~1690 - 1710 | Strong |

| Alkene (C=C) | Stretch | ~1640 - 1650 | Medium |

| Aromatic (C=C) | Ring Stretch | ~1580 - 1600 | Medium |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1240 - 1280 | Strong |

| C-Cl | Stretch | ~700 - 800 | Medium-Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound.

ESI-MS and LC-MS: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound. It provides the mass-to-charge ratio (m/z) of the molecular ion.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₀H₉ClO₂). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, where an M+2 peak appears with an intensity approximately one-third of the main molecular ion peak (M). nist.govnist.gov

Fragmentation Analysis: The mass spectrum also reveals fragmentation patterns that can help confirm the structure. Common fragmentation pathways for this molecule would include the loss of the allyl group, the loss of a chlorine atom, or the loss of the aldehyde group (CHO).

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. ekb.eg A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comnih.govresearchgate.net

A UV detector is commonly used for detection, as the aromatic ring and carbonyl group in this compound are strong chromophores. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method can quantify process-related impurities and degradation products with high sensitivity and precision. reddit.com

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities that may be present in the final product, such as residual solvents from the synthesis and purification processes. nih.govnist.gov Headspace GC (HS-GC) is a particularly useful technique for this purpose. ijpsonline.comresearcher.lifescispace.com In HS-GC, the sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile impurities, is injected into the GC system. researchgate.net This technique prevents non-volatile sample components from contaminating the instrument and allows for the sensitive detection and quantification of solvents like ethanol, toluene, or acetone (B3395972). ijpsonline.com

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallography is the gold standard for structural elucidation of crystalline solids, a review of the current scientific literature indicates that no crystal structure for this compound has been publicly reported. Therefore, detailed data on its solid-state conformation, such as unit cell dimensions, bond lengths, and angles, are not available at this time.

Future Perspectives and Emerging Research Directions for 4 Allyloxy 3 Chlorobenzaldehyde

The strategic placement of three distinct functional groups—an aldehyde, a chloro substituent, and an allyl ether—on a benzene (B151609) ring makes 4-(allyloxy)-3-chlorobenzaldehyde a versatile building block with significant potential in synthetic chemistry. Future research is poised to leverage this unique structure, focusing on the development of advanced synthetic methodologies, the expansion of its chemical space through innovative derivatization, and the integration of modern chemical technologies to unlock new applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Allyloxy)-3-chlorobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves the Claisen-Schmidt condensation, where 3-chlorobenzaldehyde is reacted with allyl bromide under basic conditions (e.g., NaOH) to introduce the allyloxy group. Microwave-assisted methods (e.g., 85% yield in 15 minutes) can enhance efficiency compared to traditional reflux . Solvents like acetone or DMF are critical for solubility, while catalysts such as palladium or copper may optimize allylation steps . Purification via column chromatography (cyclohexane/EtOAc gradients) is recommended to isolate the product .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to skin/eye irritation risks . Use fume hoods to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Store in a cool, ventilated area away from oxidizers and ignition sources . Emergency showers and eyewash stations must be accessible .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Combine TLC (Rf values using cyclohexane/EtOAc) with spectroscopic methods:

- ¹H NMR : Look for allyloxy protons (δ 4.5–5.5 ppm) and aldehyde proton (δ ~9.8 ppm).

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and chlorinated aromatic carbons .

- HPLC/GC-MS : Assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound, and what parameters require optimization?

- Methodological Answer : Microwave irradiation accelerates reaction kinetics by enhancing dielectric heating. Key parameters:

- Power : 150–300 W to avoid decomposition.

- Temperature : 80–100°C for efficient allylation.

- Solvent : Polar aprotic solvents (e.g., DMF) absorb microwaves better, improving homogeneity .

- Time : 10–30 minutes (vs. hours under reflux). Monitor via in-line FTIR to track aldehyde formation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping aromatic protons) can be addressed by:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations and resolve spin systems .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Computational Modeling : Compare experimental spectra with DFT-predicted chemical shifts .

Q. What catalytic systems are effective for regioselective functionalization of this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling at the chloro-substituted position . For allyloxy group modifications, copper(I) iodide with ligands (e.g., 1,10-phenanthroline) promotes click chemistry (e.g., azide-alkyne cycloaddition) . Solvent choice (toluene vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) influence selectivity .

Q. How do steric and electronic effects of the allyloxy group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The allyloxy group’s electron-donating effect activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents), while steric hindrance from the allyl chain can slow reactions at the ortho position. Computational studies (e.g., Fukui indices) predict electrophilic sites, guiding reaction design . Kinetic studies under varying temperatures (25–60°C) quantify these effects .

Methodological Best Practices

- Synthetic Design : Always include control experiments (e.g., omitting catalyst) to validate reaction mechanisms .

- Data Validation : Cross-reference NMR data with literature for analogous compounds (e.g., 3-chlorobenzaldehyde derivatives) .

- Safety Compliance : Regularly update risk assessments using SDS guidelines (e.g., OSHA HCS categories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.